N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and phenyl precursors. The exact method would depend on the specific reactions used to introduce the cyano and carboxamide groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the cyano group, and the carboxamide group. Each of these functional groups has distinct reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in various solvents .Scientific Research Applications
Fluorescent Labeling for Quantitative Analysis
Compounds structurally related to N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide, such as α,β-unsaturated carbonyl compounds and 2-methylpyridines with specific substituents, have been utilized as fluorescent labeling reagents. This application is particularly valuable in the quantitative analysis of biomolecules, as demonstrated by the use of synthesized reagents for the analysis of carnitine, highlighting their potential in biochemical assays and research (Nakaya et al., 1996).
Medicinal Chemistry and Drug Development
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a similar pyridine core and functional groups with the compound of interest, have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery has implications for the development of targeted therapies for cancer, as one of the analogues demonstrated complete tumor stasis in a human gastric carcinoma model and was advanced into phase I clinical trials (Schroeder et al., 2009).
Organic Synthesis and Catalysis
The catalytic activities of compounds involving pyridine and related structures in organic synthesis have been explored. For instance, aromatic carboxamides and 2-phenylpyridine derivatives can undergo ortho-alkylation with Grignard reagents in the presence of a cobalt catalyst. This reaction showcases the utility of these compounds in constructing complex molecular architectures under mild conditions, emphasizing their role in synthetic organic chemistry (Chen et al., 2011).
Nonlinear Optical Materials and Molecular Docking
Compounds with the pyridine motif have been synthesized and characterized for their nonlinear optical (NLO) properties and potential in molecular docking studies. Such research indicates the role of these compounds in materials science for developing NLO materials and their applications in drug design and development through molecular docking analyses (Jayarajan et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEROMJDSMDHRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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